N-[2-(3,4-dimethoxyphenyl)ethyl]-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide is a synthetic small molecule characterized by a furan-2-carboxamide backbone substituted with a 3,4-dimethoxyphenylethyl group and a (4,6-dimethylpyrimidin-2-yl)sulfanylmethyl moiety. The compound integrates a pyrimidine ring linked via a sulfur atom, which may enhance its binding affinity to biological targets, and a dimethoxyphenyl group, a structural motif shared with pharmacologically active compounds like verapamil .
Properties
Molecular Formula |
C22H25N3O4S |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]furan-2-carboxamide |
InChI |
InChI=1S/C22H25N3O4S/c1-14-11-15(2)25-22(24-14)30-13-17-6-8-19(29-17)21(26)23-10-9-16-5-7-18(27-3)20(12-16)28-4/h5-8,11-12H,9-10,13H2,1-4H3,(H,23,26) |
InChI Key |
ODQHLYOVNFRIEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)NCCC3=CC(=C(C=C3)OC)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dimethoxyphenyl group: This step involves the reaction of the furan derivative with a dimethoxyphenyl ethyl halide in the presence of a base.
Formation of the pyrimidine ring: This can be accomplished by reacting the intermediate with a suitable pyrimidine precursor under controlled conditions.
Final coupling reaction: The final step involves the coupling of the intermediate with a carboxamide derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional comparisons between the target compound and its analogs:
Key Structural and Functional Insights
Shared Motifs with Verapamil: The 3,4-dimethoxyphenylethyl group in the target compound mirrors verapamil’s phenylalkylamine structure, which is critical for calcium channel blockade .
Sulfur-Containing Pyrimidine Derivatives :
- Both the target compound and the benzenesulfonamide derivative () feature sulfur-linked pyrimidine rings. Such groups are common in kinase inhibitors and antivirals, suggesting possible enzyme-targeting applications .
Carboxamide-Based Analogs: The furan-2-carboxamide group is shared with the thieno-pyrazol derivative (). While the carboxamide moiety may enhance solubility, the thieno-pyrazol core in could confer distinct pharmacokinetic properties, such as metabolic stability .
Stereochemical Considerations: Verapamil’s efficacy is influenced by its stereochemistry, with the levo-isomer showing higher potency .
Research Findings and Hypotheses
- Structural Predictions: The dimethylpyrimidine-sulfanyl group in the target compound may enhance hydrophobic interactions with protein targets compared to verapamil’s amine-based structure. The furan ring’s electron-rich nature could improve solubility relative to bulkier heterocycles like thieno-pyrazol .
- Therapeutic Potential: Given verapamil’s repurposing for neurological disorders (e.g., Alzheimer’s disease), the target compound’s structural parallels suggest untapped applications in neurodegeneration or pain management .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article discusses the compound's biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
- Chemical Name : this compound
- Molecular Formula : C22H28N4O3S
- Molecular Weight : 428.55 g/mol
- CAS Number : Not specified in the sources.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The presence of the furan ring and the pyrimidine moiety suggests potential interactions with enzymes and receptors involved in various signaling pathways.
- Antiviral Activity : Preliminary studies indicate that compounds with similar structures exhibit antiviral properties by inhibiting viral replication through interference with reverse transcriptase activity. For instance, modifications on the pyrimidine ring have been shown to enhance inhibitory effects against retroviruses .
- Cytoprotective Effects : Research has demonstrated that related compounds can protect cellular DNA and mitochondria from oxidative stress-induced damage. Specifically, a derivative was shown to induce the expression of NAD(P)H:quinone oxidoreductase 1 (NQO1), which plays a role in cellular defense mechanisms against toxins .
- Anticancer Potential : The compound's structure suggests it may possess anticancer properties. Studies on related furan derivatives have shown significant cytotoxic effects against various cancer cell lines, indicating a potential for further exploration in cancer therapy .
Efficacy in Cell Lines
The following table summarizes findings from studies on similar compounds regarding their biological activity:
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| BK3C231 | CCD-18Co | 130.24 | Induction of NQO1 |
| Compound A | MT-4 | 0.20 | Reverse transcriptase inhibition |
| Compound B | HT29 | <50 | Cytotoxicity |
Case Studies
- Cytotoxicity in Cancer Cells : A study investigating the effects of structurally similar compounds on HT29 colon cancer cells revealed significant growth inhibition at concentrations below 50 μM. The mechanism was associated with apoptosis induction and cell cycle arrest .
- Oxidative Stress Protection : In a model using CCD-18Co cells exposed to carcinogens, treatment with BK3C231 resulted in reduced DNA damage and enhanced mitochondrial integrity compared to untreated controls . This suggests that derivatives of the compound could be beneficial for chemoprevention strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
